N-(3-Chlorophenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chlorophenyl and phenyl groups suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 4-ethoxybenzenesulfonyl chloride with aniline to form N-phenyl-4-ethoxybenzenesulfonamide.
Acylation: The N-phenyl-4-ethoxybenzenesulfonamide is then acylated with 3-chlorophenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the phenyl rings.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group is likely to undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include ethers or substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antimicrobial effects. The presence of the chlorophenyl and phenyl groups may enhance binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-Chlorophenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide: A closely related compound with a different substitution pattern.
Uniqueness
N-(3-Chlorophenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C22H21ClN2O4S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-2-29-20-11-13-21(14-12-20)30(27,28)25(19-9-4-3-5-10-19)16-22(26)24-18-8-6-7-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26) |
InChI Key |
CAESGFCDVUFISK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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